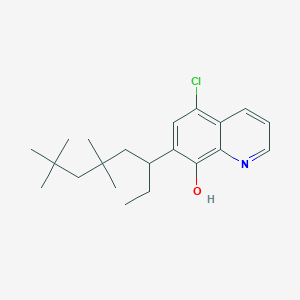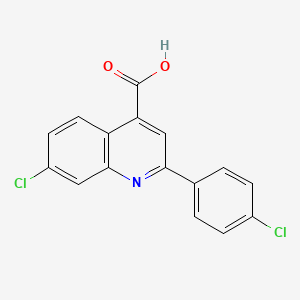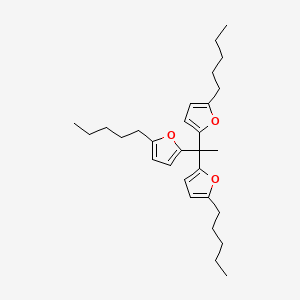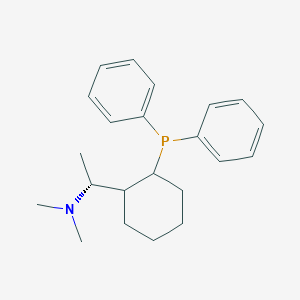![molecular formula C15H22N2O B12893881 Benzenebutanamide, N-[(2R)-2-pyrrolidinylmethyl]- CAS No. 828928-53-6](/img/structure/B12893881.png)
Benzenebutanamide, N-[(2R)-2-pyrrolidinylmethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide is a compound that belongs to the class of amides It features a phenyl group attached to a butanamide backbone, with a pyrrolidin-2-ylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide typically involves the reaction of 4-phenylbutanoic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of ®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide can be scaled up using continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The continuous flow system involves passing the reactants through a packed column containing a catalyst, allowing for efficient and high-yield production .
Analyse Chemischer Reaktionen
Types of Reactions: ®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of ®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of key biomolecules, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidin-2-one: A five-membered lactam with significant biological activities.
N-(Pyridin-2-yl)amides: Compounds with varied medicinal applications.
Uniqueness: ®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group, a butanamide backbone, and a pyrrolidin-2-ylmethyl substituent makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
828928-53-6 |
|---|---|
Molekularformel |
C15H22N2O |
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
4-phenyl-N-[[(2R)-pyrrolidin-2-yl]methyl]butanamide |
InChI |
InChI=1S/C15H22N2O/c18-15(17-12-14-9-5-11-16-14)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2,(H,17,18)/t14-/m1/s1 |
InChI-Schlüssel |
SLTHGGAORXGGDY-CQSZACIVSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)CNC(=O)CCCC2=CC=CC=C2 |
Kanonische SMILES |
C1CC(NC1)CNC(=O)CCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12893803.png)


![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)




![(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine](/img/structure/B12893844.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl]butanedinitrile](/img/structure/B12893848.png)

![Cis-3-methylenedecahydrocycloocta[b]furan](/img/structure/B12893860.png)

![6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12893871.png)
